Adlupulone

Catalog No.
S3712140
CAS No.
35049-54-8
M.F
C26H38O4
M. Wt
414.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adlupulone

CAS Number

35049-54-8

Product Name

Adlupulone

IUPAC Name

3,5-dihydroxy-2-(2-methylbutanoyl)-4,6,6-tris(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one

Molecular Formula

C26H38O4

Molecular Weight

414.6 g/mol

InChI

InChI=1S/C26H38O4/c1-9-19(8)22(27)21-23(28)20(11-10-16(2)3)24(29)26(25(21)30,14-12-17(4)5)15-13-18(6)7/h10,12-13,19,28-29H,9,11,14-15H2,1-8H3

InChI Key

QXPOWGXRDUFAQW-UHFFFAOYSA-N

SMILES

CCC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O

Canonical SMILES

CCC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O

Adlupulone is a prenylated phloroglucinol, a type of organic compound found in hops (Humulus lupulus) []. While hops are primarily known for their use in brewing beer, adlupulone, along with other hop compounds, has garnered interest in scientific research for its potential health benefits. Here's a closer look at some areas of investigation:

Antibacterial Properties

Studies suggest adlupulone possesses antibacterial properties. Research has shown it to be effective against some Gram-positive bacteria, including Staphylococcus aureus, a common cause of skin infections []. However, further investigation is needed to determine its efficacy against a wider range of bacteria and its potential applications.

Anti-inflammatory Effects

Adlupulone might exhibit anti-inflammatory properties. In vitro studies suggest it can suppress the production of inflammatory mediators []. While these findings are promising, in vivo studies and clinical trials are necessary to confirm its anti-inflammatory effects in humans.

Neurological Disorders

Some research explores the potential role of adlupulone in neurological disorders. Studies have investigated its effects on models of neurodegenerative diseases like Alzheimer's and Parkinson's disease [, ]. The results suggest adlupulone might offer some neuroprotective effects, but more research is needed to understand its mechanisms and potential therapeutic applications.

Adlupulone is a beta-bitter acid derived from hops (Humulus lupulus), characterized by its molecular formula C26H38O4C_{26}H_{38}O_{4}. It is a significant component of the beta-acid fraction in hops, which plays a crucial role in the brewing industry due to its bittering properties and potential health benefits. Adlupulone, along with other beta-acids, contributes to the flavor profile of beer and has been studied for its various biological activities, including anti-inflammatory and antioxidant effects .

Adlupulone undergoes several chemical transformations, particularly during the brewing process. The primary reaction is thermal isomerization, where adlupulone can convert into iso-adlupulone, affecting its bitterness and solubility in beer. Additionally, adlupulone can participate in oxidation reactions, leading to the formation of hulupones and other degradation products that may influence the flavor and aroma of aged hops .

Research indicates that adlupulone exhibits various biological activities:

  • Antioxidant Properties: It scavenges free radicals, potentially reducing oxidative stress in cells.
  • Anti-inflammatory Effects: Studies suggest that adlupulone may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential .
  • Neuroprotective Effects: Some studies have indicated that it may modulate neurotransmission, particularly in GABAergic pathways, which could have implications for anxiety and depression treatments .

Adlupulone can be synthesized through various methods involving the extraction from hop plants or through chemical synthesis. Common methods include:

  • Extraction from Hops: Utilizing solvents like ethanol or methanol to extract beta-acids from hop cones.
  • Chemical Synthesis: Laboratory methods often involve the modification of precursor compounds like humulones or lupulones through reactions such as hydrolysis or acylation .

Adlupulone finds applications primarily in:

  • Brewing Industry: As a bittering agent in beer production.
  • Nutraceuticals: Due to its potential health benefits, it is included in dietary supplements aimed at promoting wellness.
  • Pharmaceuticals: Investigated for its therapeutic properties in treating inflammation and oxidative stress-related conditions .

Interaction studies have shown that adlupulone can influence various biochemical pathways. For example:

  • It activates certain ion channels involved in calcium signaling, which may affect muscle contraction and neurotransmitter release.
  • Studies have indicated that it can modulate the activity of enzymes involved in metabolic processes, enhancing its potential as a functional food component .

Adlupulone is closely related to several other compounds derived from hops. Here are some similar compounds and their unique characteristics:

Compound NameTypeUnique Features
HumuloneAlpha-acidMajor contributor to beer bitterness; precursor to iso-alpha acids.
CohumuloneAlpha-acidSimilar structure to humulone but with different side chains; often associated with poor hop quality.
LupuloneBeta-acidLess bitter than alpha acids; used similarly but with different sensory profiles.
ColupuloneBeta-acidRelated to lupulone; exhibits similar properties but varies in solubility and bitterness.

Adlupulone's unique acyl group (2-methylbutanoyl) distinguishes it from these related compounds, impacting its solubility and biological activity .

XLogP3

6.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

414.27700969 g/mol

Monoisotopic Mass

414.27700969 g/mol

Heavy Atom Count

30

UNII

O2S4D7K08Y

Wikipedia

Adlupulone

Dates

Last modified: 04-14-2024

Explore Compound Types